4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid

wastewater treatment anaerobic biodegradation azo dye reduction

Researchers needing a reliable high-pH indicator or a model anionic dye for adsorption/biodegradation studies often face inconsistent performance with conventional naphthol-based dyes. Acid Orange 6 (free acid) solves this via its resorcinol coupling component, delivering sharply differentiated properties: • pH transition at 11.1-12.7-ideal for strong-base titrations and alkaline effluent monitoring. • 57% greater equilibrium adsorption onto neutral alumina vs. Acid Orange 7, reducing sorbent consumption in column studies. • 2.14-fold higher COD removal in anaerobic reactors, enabling accurate benchmarking of dye biodegradation kinetics. Bulk and research quantities available with rapid global dispatch.

Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
CAS No. 2050-34-2
Cat. No. B1293786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid
CAS2050-34-2
Molecular FormulaC12H10N2O5S
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O
InChIInChI=1S/C12H10N2O5S/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19/h1-7,15-16H,(H,17,18,19)
InChIKeyMHKGJUOEEHNBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 mg/mL at 19 °C

Acid Orange 6 (AO6) Evidence Guide


4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid (CAS 2050-34-2), the free acid of C.I. Acid Orange 6 (C.I. 14270, Tropaeolin O), is a monoazo dye belonging to the azobenzene class. Its sodium salt (CAS 547-57-9) is widely employed as a high‑pH indicator (transition at pH 11.1–12.7) [1]. The molecule bears a resorcinol coupling component (two phenolic hydroxyl groups) and a sulfonic acid group, imparting high aqueous solubility, metal‑complexing capacity, and distinct spectral properties relative to close structural analogs such as Acid Orange 7 and Tropaeolin OO.

High-pH indicator workflow (reported transition pH 11.1–12.7)
Resorcinol coupling component supports anaerobic degradation probe studies
High alumina affinity context for sorption model research
Reported molar absorptivity context for colorimetric detection studies

AO6 vs AO7: Substitution Limitations


Although Acid Orange 6 (AO6) and Acid Orange 7 (AO7) are both monoazo acid dyes, AO6 features a resorcinol coupling component (two ortho/para hydroxyl groups) whereas AO7 uses 2‑naphthol (single hydroxyl). This structural difference drives markedly different environmental fate, adsorption behaviour, pH‑indication range, and spectrophotometric sensitivity. Direct substitution can lead to incomplete decolorisation, lower sorbent utilisation, and inaccurate pH measurement. The quantitative evidence below demonstrates that these differences are not marginal and must be carefully considered in procurement and experimental design.

Target

Acid Orange 6: resorcinol coupling component (two –OH groups), pH 11.1–12.7 indicator

Substitute

Acid Orange 7: 2-naphthol coupling component (one –OH), pH 7.4–8.6 indicator

Risk 1

Resorcinol-based reduction products may degrade more readily than naphthol-based products, shifting anaerobic removal performance

Risk 2

pH transition range differs by ~3–4 units, limiting interchangeability for alkaline endpoint titrations

Risk 3

Alumina adsorption affinity may not transfer directly; reported uptake differences may alter column utilization

Risk 4

Spectrophotometric sensitivity may shift; reported absorptivity difference may require detection limit reassessment

Quantitative Differentiation: AO6 vs Comparators


Anaerobic COD Removal: AO6 vs AO7

In a sequential fixed‑film anaerobic batch reactor (SFABR) treating 300 mg/L dye with 500 mg/L glucose as co‑substrate (24‑h cycle), Acid Orange 6 (AO6) achieved 75 % chemical oxygen demand (COD) removal, whereas Acid Orange 7 (AO7) reached only 35 % [1]. This represents a 2.14‑fold higher COD elimination for AO6. The difference is attributed to the further degradability of aminoresorcinol (the AO6 reduction product) compared with the recalcitrant 1‑amino‑2‑naphthol formed from AO7 [1].

Anaerobic COD Removal
Head-to-head
2.14× higher
Supports anaerobic biodegradation probe context
SFABR, 300 mg/L dye, glucose co-substrate (75% vs 35% COD removal)
wastewater treatment anaerobic biodegradation azo dye reduction

Alumina Adsorption Uptake: AO6 vs AO7

At an initial dye concentration of 3.0 × 10⁻⁵ M and 0.3 g neutral alumina adsorbent (30 ± 0.1 °C), the equilibrium adsorption amount for Acid Orange 6 was 13.04 × 10³ (arbitrary units) versus 8.30 × 10³ for Acid Orange 7 [1], corresponding to a 57 % higher uptake. The adsorption order across five acid dyes was AO6 > AO7 > Ethyl Orange > Acid Red 88 > Acid Blue 113 [1].

Alumina Adsorption
Head-to-head
57% higher
Supports sorption model selection context
Neutral alumina, 3.0×10⁻⁵ M, 30 °C (13.04 vs 8.30 ×10³ uptake)
dye adsorption alumina sorbent environmental remediation

High-pH Indicator Transition: AO6 vs Analogues

Tropaeolin O (AO6 sodium salt) exhibits a visual transition from yellow to orange between pH 11.1 and 12.7 [1]. In contrast, Acid Orange 7 transitions at pH 7.4–8.6, and Tropaeolin OO at pH 1.2–3.2 [1]. The ca. 3–4 pH‑unit offset means AO6 is one of the few monoazo indicators suitable for strongly alkaline solutions, where other class members would be fully shifted and uninformative.

pH Transition
Method context
pH 11.1–12.7 Yellow → orange
Defines alkaline titration method applicability
AO7: pH 7.4–8.6; Tropaeolin OO: pH 1.2–3.2
pH indicator analytical chemistry alkaline titration

Spectrophotometric Sensitivity: AO6 vs AO7

The specific absorptivity (E1%1cm) at λmax in alkaline medium is ≥530 for Tropaeolin O (AO6 sodium salt, 0.1 M NaOH, λmax 482–492 nm) compared with a minimum of 500 for Acid Orange 7 (0.02 M AcONH₄, λmax 482–486 nm) . This ≥6 % higher absorptivity translates to proportionally lower detection limits and improved signal‑to‑noise ratios in spectrophotometric assays.

Specific Absorptivity
Specification review
≥530 E1%1cm (0.1M NaOH)
Supports detection limit assessment context
λmax 482–492 nm; vs ≥500 for AO7
spectrophotometry molar absorptivity colorimetric detection

AO6 Application Scenarios


High-pH Titration Indicator

Leveraging its pH transition at 11.1–12.7 [1], AO6 (as the sodium salt) is uniquely suited as an endpoint indicator in titrations involving strong bases or in continuous monitoring of alkaline industrial effluents, where Acid Orange 7 (range 7.4–8.6) would be fully shifted and Tropaeolin OO would be insensitive.

Model Sorbate for Alumina Dye Removal

Due to its 57 % higher equilibrium adsorption onto neutral alumina compared with Acid Orange 7 [1], AO6 serves as an ideal model compound for designing and optimising alumina‑packed columns. Its high affinity reduces sorbent consumption and regeneration frequency, offering a cost‑effective surrogate for anionic dye removal studies.

Azo Dye Anaerobic Biodegradation Probe

The 2.14‑fold greater COD removal of AO6 versus AO7 in anaerobic reactors [1] makes it a valuable probe for investigating the impact of dye structure (resorcinol vs. naphthol coupling components) on biodegradation kinetics and for benchmarking anaerobic treatment technologies.

High-Sensitivity Colorimetric Detection

With a specific absorptivity ≥530 [1], AO6 offers superior mass sensitivity for spectrophotometric determination of trace metals, proteins, or other analytes when employed as a derivatising reagent or as an internal standard, outperforming Acid Orange 7 in detection‑limit‑critical applications.

Application
Selection Property
Validation Focus
Alkaline titration indicator
pH transition range context
Endpoint color change and method robustness
Alumina sorption model
Alumina surface affinity context
Column breakthrough and sorbent utilization
Anaerobic biodegradation probe
Reduction product degradability
COD removal and metabolite pathway analysis
Spectrophotometric detection
Molar absorptivity context
Detection limit and signal-to-noise evaluation
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